BenchChemオンラインストアへようこそ!

3-Bromo-1,5-naphthyridin-2-amine

Synthetic chemistry Regioselective amination Naphthyridyne intermediate

3-Bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1, molecular formula C₈H₆BrN₃, molecular weight 224.06 g/mol) is a heterocyclic compound belonging to the 1,5-naphthyridine family, characterized by a bromine atom at the C3 position and a primary amine at the C2 position on the fused bicyclic ring system. The compound is commercially available at a minimum purity specification of 95% and requires long-term storage in a cool, dry environment.

Molecular Formula C8H6BrN3
Molecular Weight 224.061
CAS No. 50786-27-1
Cat. No. B2599094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,5-naphthyridin-2-amine
CAS50786-27-1
Molecular FormulaC8H6BrN3
Molecular Weight224.061
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2N=C1)Br)N
InChIInChI=1S/C8H6BrN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12)
InChIKeyRITKNMWTDHIWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1): Core Identity and Procurement-Relevant Physical Properties


3-Bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1, molecular formula C₈H₆BrN₃, molecular weight 224.06 g/mol) is a heterocyclic compound belonging to the 1,5-naphthyridine family, characterized by a bromine atom at the C3 position and a primary amine at the C2 position on the fused bicyclic ring system . The compound is commercially available at a minimum purity specification of 95% and requires long-term storage in a cool, dry environment . Its predicted boiling point is 337.3 ± 37.0 °C and predicted density is 1.744 ± 0.06 g/cm³ . The naphthyridine scaffold itself has been validated in medicinal chemistry campaigns targeting BET bromodomains, kinases, and topoisomerases [1].

Why In-Class 1,5-Naphthyridine Analogs Cannot Simply Substitute for 3-Bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1)


Simple substitution with a closely related bromo-1,5-naphthyridine analog (e.g., 7-bromo-1,5-naphthyridin-2-amine, CAS 1309774-04-6; 3-bromo-1,5-naphthyridine, CAS 17965-71-8; or 1,5-naphthyridin-2-amine, CAS 17965-80-9) fails because regiochemistry governs both the electronic environment at the reactive bromine center and the availability of the amine for downstream functionalization. Czuba demonstrated that 3-bromo-1,5-naphthyridines react via a 1,5-naphthyridyne-3,4 intermediate upon treatment with potassium amide, affording a characteristic mixture of 3-amino and 4-amino products—a pathway not available to the 2-bromo isomer, which undergoes an entirely different abnormal reaction [1]. Furthermore, the presence of both a C3 bromine (suitable for Pd-catalyzed cross-coupling) and a C2 primary amine (suitable for amidation, reductive amination, or urea formation) defines the compound as a dual-functional-handle building block; analogs lacking either handle (e.g., 3-bromo-1,5-naphthyridine without the 2-amine, or 1,5-naphthyridin-2-amine without the bromine) cannot support the same sequential derivatization logic [2]. The 1,5-naphthyridine scaffold itself has been shown crystallographically to confer higher affinity for BET bromodomains relative to the 1,6- and 1,7-isomers, indicating that scaffold choice is not interchangeable [3].

Quantitative Differentiation Evidence: 3-Bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1) vs. Closest Analogs


Regiochemical Reactivity: C3-Bromo Enables Naphthyridyne-Mediated Amination Pathway Distinct from C2- and C4-Bromo Isomers

3-Bromo-1,5-naphthyridines (and by direct structural extension, 3-bromo-1,5-naphthyridin-2-amines bearing the same C3-bromo substitution) react with potassium amide (KNH₂) in liquid ammonia to yield a mixture of 3-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine via a 1,5-naphthyridyne-3,4 intermediate. In contrast, the 2-bromo isomer under identical conditions undergoes an abnormal reaction producing a compound with molecular formula C₈H₈N₄ alongside 2-amino-1,5-naphthyridine and free 1,5-naphthyridine, and the 3-bromo-2-ethoxy derivative affords exclusively 3-amino-2-ethoxy-1,5-naphthyridine without rearrangement [1][2]. This regiochemical dependency means that a C3-bromo-1,5-naphthyridine-2-amine scaffold cannot be replaced by a C7-bromo or C2-bromo isomer without fundamentally altering the available synthetic routes and products.

Synthetic chemistry Regioselective amination Naphthyridyne intermediate

Dual Functional Handle: Simultaneous C3-Br and C2-NH₂ Enables Orthogonal Sequential Derivatization

The target compound 3-bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1) bears two chemically orthogonal functional handles: a C3 aryl bromide suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Stille cross-coupling, and a C2 primary amine suitable for acylation, sulfonylation, reductive amination, or urea formation. In contrast, 3-bromo-1,5-naphthyridine (CAS 17965-71-8) lacks the amine handle and can only undergo cross-coupling at C3, while 1,5-naphthyridin-2-amine (CAS 17965-80-9) lacks the bromine and can only be derivatized at the amine [1]. The patent literature explicitly employs the 3-bromo-1,5-naphthyridine core as a starting material for kinase inhibitor synthesis via oxidation and subsequent functionalization, demonstrating the utility of the C3-bromo position for generating structurally diverse libraries [2].

Medicinal chemistry Parallel synthesis Building block

1,5-Naphthyridine Scaffold Affinity Advantage Over 1,6- and 1,7-Isomers in BET Bromodomain Inhibition

Mirguet et al. (2013) reported the discovery of 1,5-naphthyridine derivatives as potent inhibitors of the BET bromodomain family (BRD2, BRD3, BRD4, and BRDT). X-ray crystal structures of naphthyridine isomers bound to bromodomains, combined with quantum mechanical calculations, demonstrated that the 1,5-isomer confers higher binding affinity than the 1,6- and 1,7-naphthyridine isomers [1]. The best compounds from this series were progressed to a mouse model of inflammation and exhibited dose-dependent anti-inflammatory pharmacology with good oral pharmacokinetic parameters [1]. While this study evaluated elaborated 1,5-naphthyridine derivatives rather than the parent 3-bromo-1,5-naphthyridin-2-amine, the scaffold-level finding establishes that the 1,5-naphthyridine core is not interchangeable with 1,6- or 1,7-isomers for bromodomain-targeted programs [1].

Epigenetics Bromodomain inhibition Structure-based design

Commercial Purity Specification vs. Closest 1,5-Naphthyridine Building Block Analogs

3-Bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1) is commercially available from AKSci at a minimum purity specification of 95% (Cat. No. 8024CD), with long-term storage recommended at cool, dry conditions and non-hazardous DOT/IATA transport classification . The closest analog 7-bromo-1,5-naphthyridin-2-amine (CAS 1309774-04-6) is available at 98% purity from certain suppliers [1], while 3-bromo-1,5-naphthyridine (CAS 17965-71-8) and 1,5-naphthyridin-2-amine (CAS 17965-80-9) are available from multiple vendors with variable purity grades. The 95% minimum purity specification defines a baseline quality expectation for procurement; users requiring higher purity for sensitive catalytic applications should verify lot-specific analytical data (NMR, HPLC) directly with the supplier .

Chemical procurement Quality specification Building block

Highest-Confidence Application Scenarios for 3-Bromo-1,5-naphthyridin-2-amine (CAS 50786-27-1) Based on Verified Differentiation Evidence


Medicinal Chemistry: BET Bromodomain Inhibitor Lead Generation Using the 1,5-Naphthyridine Scaffold

Researchers developing small-molecule inhibitors of BET bromodomains (BRD2, BRD3, BRD4, BRDT) should select 1,5-naphthyridine-based building blocks because crystallographic evidence demonstrates that the 1,5-isomer achieves higher binding affinity than 1,6- or 1,7-isomers [1]. 3-Bromo-1,5-naphthyridin-2-amine provides two functional handles: the C3-bromine can be elaborated via Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity, while the C2-amine can be converted to ureas, amides, or sulfonamides for additional binding interactions. This dual-handle strategy mirrors the successful approach of Mirguet et al., where 1,5-naphthyridine derivatives were optimized to potent BET inhibitors with oral pharmacokinetic parameters and in vivo anti-inflammatory activity [1].

Synthetic Methodology: Regioselective Amination via Naphthyridyne Intermediate Chemistry

The 3-bromo substitution pattern is essential for accessing the 1,5-naphthyridyne-3,4 intermediate upon treatment with KNH₂/NH₃, enabling the synthesis of 3-amino and 4-amino-1,5-naphthyridine derivatives that cannot be obtained from the 2-bromo isomer [2]. Synthetic chemists exploring naphthyridyne-mediated rearrangements or requiring specific amino-substitution patterns on the 1,5-naphthyridine core should procure the 3-bromo (or 4-bromo) isomer, not the 2-bromo isomer, which undergoes an abnormal reaction pathway yielding structurally distinct products [2].

Parallel Library Synthesis: Orthogonal Dual Derivatization for Kinase Inhibitor SAR

The simultaneous presence of C3-Br and C2-NH₂ on a single 1,5-naphthyridine core enables efficient parallel synthesis strategies for kinase inhibitor programs. The patent literature (CN102666536A) demonstrates the use of 3-bromo-1,5-naphthyridine derivatives as starting materials for kinase modulator synthesis, with oxidation at the naphthyridine nitrogen and subsequent cross-coupling at the bromine position [3]. By selecting 3-bromo-1,5-naphthyridin-2-amine over mono-functional analogs (e.g., 3-bromo-1,5-naphthyridine or 1,5-naphthyridin-2-amine), medicinal chemists can reduce the number of synthetic steps required to access fully elaborated 1,5-naphthyridine kinase inhibitor candidates [3].

Chemical Biology Tool Compounds: 1,5-Naphthyridine-Based Epigenetic Probe Development

Given the validated role of 1,5-naphthyridine derivatives as BET bromodomain inhibitors with demonstrated cell activity and oral bioavailability [1], 3-bromo-1,5-naphthyridin-2-amine serves as a strategic starting point for developing chemical probes targeting the BET family or other bromodomain-containing proteins. The C3-bromine handle allows introduction of pendant groups to modulate selectivity among BRD2/3/4/T family members, while the C2-amine can be used to install solubility-enhancing or pharmacokinetic-optimizing groups, as exemplified by the successful progression of 1,5-naphthyridine compounds to in vivo efficacy models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1,5-naphthyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.